molecular formula C27H22FN3O3S B11415761 N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B11415761
M. Wt: 487.5 g/mol
InChI Key: XVHZVVNFNVOGEI-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a benzothieno[3,2-d]pyrimidine core, substituted with a 4-fluorobenzyl group and an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the 4-fluorobenzyl group and the acetamide moiety. Key steps include:

    Cyclization Reaction: Formation of the benzothieno[3,2-d]pyrimidine core through a cyclization reaction involving appropriate precursors.

    Substitution Reaction: Introduction of the 4-fluorobenzyl group via a nucleophilic substitution reaction.

    Acylation Reaction: Attachment of the acetamide group through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C27H22FN3O3S

Molecular Weight

487.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C27H22FN3O3S/c1-2-17-9-13-20(14-10-17)29-23(32)16-30-24-21-5-3-4-6-22(21)35-25(24)26(33)31(27(30)34)15-18-7-11-19(28)12-8-18/h3-14H,2,15-16H2,1H3,(H,29,32)

InChI Key

XVHZVVNFNVOGEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53

Origin of Product

United States

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